1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol
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Overview
Description
1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol is a chemical compound that features a cyclohexanol core substituted with a 4-methylpiperazine moiety
Preparation Methods
The synthesis of 1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4-methylpiperazine in the presence of a reducing agent. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or materials science.
Comparison with Similar Compounds
Similar compounds to 1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-ol include:
1-((4-Methylpiperazin-1-yl)methyl)cyclopentan-1-ol: This compound has a cyclopentanol core instead of a cyclohexanol core.
1-((4-Methylpiperazin-1-yl)methyl)benzaldehyde: This compound features a benzaldehyde moiety instead of a cyclohexanol core.
1-((4-Methylpiperazin-1-yl)methyl)cyclohexan-1-amine: This compound has an amine group instead of a hydroxyl group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H24N2O |
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Molecular Weight |
212.33 g/mol |
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H24N2O/c1-13-7-9-14(10-8-13)11-12(15)5-3-2-4-6-12/h15H,2-11H2,1H3 |
InChI Key |
BRDYRDGQARBSCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2(CCCCC2)O |
Origin of Product |
United States |
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